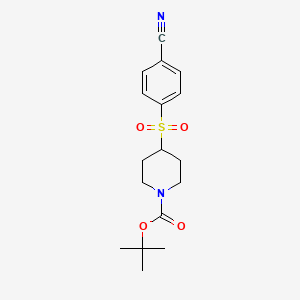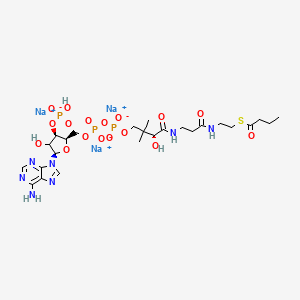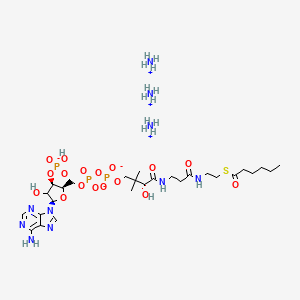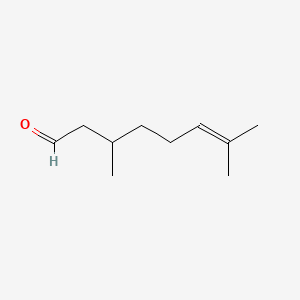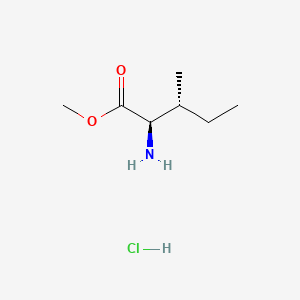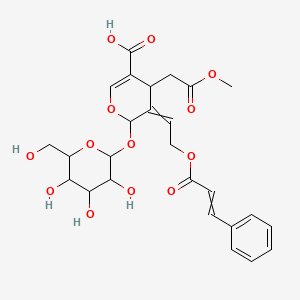
Jasminoside
説明
Jasminoside is a terpenoid, a natural product derived from plant sources . It is found in Gardenia jasminoides, a plant native to southern China and Japan .
Synthesis Analysis
Based on transcriptome sequencing and metabolic group analysis, the morphological and structural changes of Gardenia fruit with young fruit, middle fruit, and ripe fruit were analyzed, and the formation mechanism and content changes of Geniposide and Crocin in Gardenia fruit were studied .Molecular Structure Analysis
Comprehensive profiling of phytochemicals in the fruits of G. jasminoides was established using reversed-phase ultra-high performance liquid chromatography coupled with electrospray ionization quadrupole time-of-flight mass spectrometry (UHPLC/ESI-QTOFMS). The interpretation of metabolites comprises iridoids, pigments, organic acids, and flavonoids .Chemical Reactions Analysis
The holistic metabolites profiling was carried out on UHPLC/ESI-QTOFMS and data analysis program Progenesis QI, and a total of 80 metabolites were obtained and interpreted by chromatographic and tandem mass spectral data .Physical And Chemical Properties Analysis
Jasminoside B has a molecular weight of 346.37 and its formula is C16H26O8 . It is a solid substance and should be stored at -20°C .科学的研究の応用
Monoterpenoids and Phytochemicals
Jasminoside, along with other monoterpenoids, has been identified in the fruit of Gardenia jasminoides. These compounds are significant due to their diverse structures and potential biological activities. Spectral and chemical methods have been used to elucidate their structures (Yu et al., 2010). Additional studies have isolated various monoterpenoids from Gardenia jasminoides, contributing to our understanding of its phytochemical profile and potential applications (Chen et al., 2008).
Biological Activities
Research on Jasminum lanceolarium has led to the isolation of secoiridoid glycosides including jasminoside. These compounds, obtained from leaves and stems, have been studied for their potential biological activities, which are elucidated through spectral analysis and chemical correlation (Shen, Lin, & Chein, 1997). In Gardenia jasminoides, iridoids like jasminoside G have shown immunosuppressive properties, specifically in inhibiting IL-2 secretion, hinting at potential applications in immune-related therapies (Chang et al., 2005).
Neuroprotective and Antidepressant Effects
Jasminoside in Gardenia jasminoides fruits has been implicated in inhibiting enzymes related to antidepressant activity. This plant's components have shown potential in developing biofunctional food materials for the treatment of depression and neurodegenerative disorders, offering a new avenue for therapeutic interventions (Kim, Kim, & Hwang, 2012).
Anthelmintic Bioactives
In Jasminum grandiflorum, the methanolic extract, which includes jasminoside, has been evaluated for anthelmintic activity. This aligns with the plant's traditional use in treating infections and provides insights into the potential development of safer and more effective parasiticides (Hussein et al., 2021).
Cytotoxic Effects in Cancer Research
A study on Jasminum humile highlighted jasmoside as a potent anticancer compound, demonstrating significant cytotoxic effects against various human cancer cell lines. This suggests its potential as a lead anticancer drug for future investigations (Mansour et al., 2022).
作用機序
Safety and Hazards
特性
IUPAC Name |
4-(2-methoxy-2-oxoethyl)-5-[2-(3-phenylprop-2-enoyloxy)ethylidene]-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30O13/c1-35-20(29)11-16-15(9-10-36-19(28)8-7-14-5-3-2-4-6-14)25(37-13-17(16)24(33)34)39-26-23(32)22(31)21(30)18(12-27)38-26/h2-9,13,16,18,21-23,25-27,30-32H,10-12H2,1H3,(H,33,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGHUOJAZXGSFRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1C(=COC(C1=CCOC(=O)C=CC2=CC=CC=C2)OC3C(C(C(C(O3)CO)O)O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30O13 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methoxy-2-oxoethyl)-5-[2-(3-phenylprop-2-enoyloxy)ethylidene]-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







